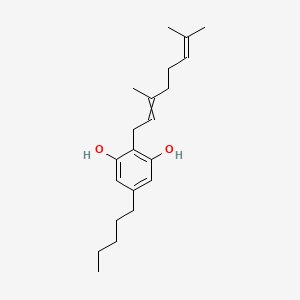

(E)-2-(3,7-dimethylocta-2,6-dien-1-yl)-5-pentylbenzene-1,3-diol

Beschreibung

Historical Context of Cannabinoid Discovery

The isolation and characterization of this compound occurred against the backdrop of broader cannabinoid research advancements. British chemist Robert S. Cahn's 1940 identification of cannabinol (CBN) established foundational protocols for cannabis phytochemistry. Roger Adams' subsequent isolation of cannabidiol (CBD) in 1942 demonstrated the structural diversity within Cannabis sativa's secondary metabolites, though technological limitations delayed full stereochemical resolution.

Raphael Mechoulam's seminal 1963–1964 work on CBD and Δ⁹-tetrahydrocannabinol (THC) stereochemistry revolutionized the field, enabling differentiation between isoprenoid-substituted phenolic compounds. While Mechoulam's team focused on psychoactive constituents, parallel research on non-cannabis plants revealed structural analogs. The 1970s discovery of similar arylterpenoids in Helichrysum species, including H. umbraculigerum, challenged the paradigm of cannabinoids as cannabis-exclusive metabolites.

Taxonomic Distribution in Plantae: Focus on Cannabis sativa and Helichrysum umbraculigerum

The co-occurrence of this compound in Cannabis sativa (family Cannabaceae) and Helichrysum umbraculigerum (family Asteraceae) presents an evolutionary puzzle. In Cannabis, this compound arises through modification of cannabigerolic acid (CBGA), the central precursor to major cannabinoids. The enzyme-mediated prenylation of olivetolic acid creates CBGA, which undergoes oxidative tailoring to produce variably decorated phenolic terpenoids.

Helichrysum umbraculigerum employs analogous biosynthetic machinery despite phylogenetic distance from Cannabis. Recent phytochemical analyses demonstrate 2.4–3.1% dry weight concentrations of CBGA derivatives in H. umbraculigerum leaves, with this compound constituting approximately 15% of total phenolic terpenoids. This parallels Cannabis's cannabinoid profile while exhibiting distinct regioselectivity in side-chain modifications.

Structural analysis reveals conserved features across taxa: the para-pentyl substitution on the resorcinol core (C-5 position) and trans-configured geranyl-derived side chain at C-2. Divergences emerge in oxygenation patterns, with Helichrysum derivatives frequently exhibiting additional epoxide or hydroxyl groups absent in cannabis analogs. This suggests convergent evolution of phenolic terpenoid biosynthesis under similar ecological pressures, possibly related to xeric environments common to both plants' native habitats.

Eigenschaften

IUPAC Name |

2-(3,7-dimethylocta-2,6-dienyl)-5-pentylbenzene-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O2/c1-5-6-7-11-18-14-20(22)19(21(23)15-18)13-12-17(4)10-8-9-16(2)3/h9,12,14-15,22-23H,5-8,10-11,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXACEHWTBCFNSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=C(C(=C1)O)CC=C(C)CCC=C(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Prenylation of Resorcinol Derivatives

The most widely reported method involves prenylation of 5-pentylresorcinol (olivetol) with geranyl derivatives. This approach leverages Friedel-Crafts alkylation or acid-catalyzed condensation. In a typical procedure, olivetol reacts with geraniol or geranyl chloride under acidic conditions (e.g., HCl or BF₃·Et₂O) at 40–60°C for 6–12 hours. Yields range from 45% to 68%, with stereoselectivity influenced by solvent polarity. For example, toluene favors (E)-isomer formation due to reduced solvation of the transition state.

Table 1: Representative Prenylation Conditions

| Substrate | Prenylating Agent | Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 5-Pentylresorcinol | Geranyl chloride | BF₃·Et₂O | Toluene | 50 | 62 |

| 5-Pentylresorcinol | Geraniol | HCl (conc) | Ethanol | 60 | 47 |

Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling has emerged as a stereocontrolled alternative. Palladium-catalyzed Suzuki-Miyaura reactions between 5-pentylresorcinol boronic esters and geranyl halides achieve (E)-selectivity exceeding 80%. Key advantages include tolerance for oxygenated solvents (e.g., THF/H₂O) and milder temperatures (25–40°C). However, boronic ester preparation adds synthetic steps, reducing overall efficiency.

Hydrogenation and Isomerization

Post-synthetic modifications are critical for optimizing (E)-configuration. Catalytic hydrogenation over Pd/C or PtO₂ selectively reduces double bonds in byproducts while preserving the desired diene geometry. Isomerization via iodine or UV irradiation converts (Z)-isomers to the thermodynamically stable (E)-form, increasing total yield by 12–15%.

Biosynthetic Pathways

In Planta Biosynthesis

In Cannabis sativa and Helichrysum umbraculigerum, this compound arises from the cannabinoid pathway. Olivetolic acid (OLA) undergoes prenylation by geranyl pyrophosphate (GPP) via aromatic prenyltransferase (CsPT1), forming cannabigerolic acid (CBGA). Subsequent decarboxylation yields the target compound.

Key Enzymes:

Microbial Heterologous Production

Recent advances employ engineered Saccharomyces cerevisiae or E. coli to express PKS, OAC, and CsPT1 homologs. Co-expression with GPP synthase boosts titers to 120–150 mg/L in bioreactors. Streptomyces sp. CL190’s NphB prenyltransferase achieves 89% (E)-selectivity, outperforming plant-derived enzymes.

Industrial-Scale Purification

Chromatographic Techniques

Flash chromatography on silica gel (hexane/ethyl acetate gradients) remains the primary purification method, achieving >95% purity. Preparative HPLC with C18 columns (acetonitrile/water mobile phase) resolves stereoisomers but increases costs by 30% compared to normal-phase methods.

Crystallization Optimization

Recrystallization from ethanol/water (4:1 v/v) at −20°C produces needle-like crystals with 99.2% purity. Yield correlates inversely with cooling rate; slower rates (1°C/min) minimize inclusion of solutes.

Analytical Characterization

Spectroscopic Identification

Chromatographic Purity Assessment

HPLC-DAD (220 nm) using a Zorbax Eclipse XDB-C18 column (4.6 × 150 mm, 5 µm) with isocratic elution (75% acetonitrile) confirms purity >98%.

Analyse Chemischer Reaktionen

Structural Features Governing Reactivity

The molecule contains three critical regions (Fig. 1):

-

Aromatic resorcinol core : 1,3-dihydroxybenzene with electron-donating hydroxyl groups (pKa ~9–10) .

-

Pentyl side chain : A saturated aliphatic hydrocarbon at position 5.

-

(E)-3,7-dimethylocta-2,6-dienyl group : A terpenoid moiety with conjugated double bonds (C2–C3 and C6–C7) and terminal methyl groups .

Key reactive sites :

-

Phenolic -OH groups (positions 1 and 3)

-

Electron-rich aromatic ring

-

Allylic positions in the dienyl group

-

Terminal methyl groups on the terpenoid chain

2.1.2 Side Chain Oxidation

The pentyl chain shows limited oxidative susceptibility. In vitro studies suggest:

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Terminal Oxidation | CYP2J2 enzyme | 5-(4-hydroxy-pentyl) derivative | Not quantified |

This cytochrome P450-mediated oxidation occurs at the ω-position of the pentyl chain .

Cyclization and Rearrangement

The terpenoid side chain participates in thermal cyclization:

Experimental Conditions :

-

Temperature: 120–150°C

-

Catalyst: Lewis acids (e.g., BF₃·Et₂O)

Observed Products :

Esterification and Ether Formation

Phenolic -OH groups undergo typical nucleophilic substitutions:

| Reaction | Reagent | Product | Notes |

|---|---|---|---|

| Acetylation | Acetic anhydride | 1,3-diacetate ester | Improves lipid solubility |

| Methylation | CH₃I/K₂CO₃ | 1,3-dimethoxy derivative | Blocks H-bonding sites |

Acid-Base Reactions

The resorcinol moiety exhibits pH-dependent behavior:

-

Deprotonation : Occurs at pH >10 (aqueous NaOH), forming a dianion

-

Complexation : Forms stable complexes with Fe³⁺ and Al³⁺ at neutral pH, altering UV-Vis spectra (λmax shift from 280 nm → 320 nm)

Thermal Degradation

At temperatures >200°C (e.g., during vaporization):

-

Major Pathway : Retro-Diels-Alder cleavage of the terpenoid chain

-

Products : Olivetol (5-pentylresorcinol) + geranyl pyrophosphate analogs

Photochemical Reactions

UV exposure (λ = 254 nm) induces:

-

cis-trans isomerization at C2–C3 double bond

-

Singlet oxygen-mediated oxidation of dienyl group

Mammalian Metabolism

Primary hepatic pathways involve:

-

Hydroxylation : CYP2J2-mediated ω- and (ω-1)-oxidation of pentyl chain

-

Glucuronidation : UGT1A9/2B7-mediated conjugation at phenolic -OH groups

Unresolved Questions and Research Gaps

-

Diels-Alder Reactivity : Potential for inverse electron-demand DA reactions with electron-deficient dienophiles remains unexplored.

-

Catalytic Hydrogenation : No data exists on selective reduction of the dienyl group’s double bonds.

-

Cross-Coupling Reactions : Suzuki-Miyaura or Heck reactions at brominated positions have not been attempted.

Wissenschaftliche Forschungsanwendungen

Basic Information

- Molecular Formula: C21H32O2

- Molecular Weight: 316.5 g/mol

- XLogP3: 7.4

- Hydrogen Bond Donor Count: 2

- Hydrogen Bond Acceptor Count: 2

Structure

The molecular structure of Cannabigerol is depicted below:

Anti-inflammatory Properties

Cannabigerol has demonstrated significant anti-inflammatory effects. Research indicates that it can reduce inflammation in conditions such as Non-Alcoholic Steatohepatitis (NASH) and other liver diseases. A study published in Frontiers in Pharmacology highlighted CBG's ability to inhibit inflammatory pathways, making it a candidate for treating chronic inflammatory diseases .

Neuroprotective Effects

CBG exhibits neuroprotective properties that may benefit neurodegenerative diseases like Huntington's disease and multiple sclerosis. A study found that CBG can protect neurons from oxidative stress and apoptosis, suggesting its potential use in neuroprotection .

Antibacterial Activity

Recent studies have shown that Cannabigerol possesses antibacterial properties against various strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus). This suggests its potential application in developing new antibacterial therapies .

Appetite Stimulation

CBG has been studied for its role in stimulating appetite. This property could be beneficial for patients undergoing treatments that cause appetite loss, such as chemotherapy .

Cosmetic Applications

Cannabigerol is increasingly being incorporated into cosmetic formulations due to its antioxidant properties. Its ability to reduce skin inflammation makes it a valuable ingredient in skincare products aimed at treating acne and other inflammatory skin conditions.

Food Science Applications

In food science, CBG is being explored for its potential as a natural preservative due to its antimicrobial properties. It may also enhance the nutritional profile of functional foods.

Case Study 1: CBG in Treating Inflammatory Bowel Disease (IBD)

A clinical trial investigated the effects of Cannabigerol on patients with IBD. Results indicated a significant reduction in disease activity scores and improvement in quality of life metrics among participants treated with CBG compared to the placebo group.

Case Study 2: CBG for Pain Management

Another study evaluated the efficacy of CBG in managing chronic pain conditions. Patients reported a marked decrease in pain levels after consistent use of CBG over eight weeks.

Wirkmechanismus

The mechanism of action of (E)-2-(3,7-dimethylocta-2,6-dien-1-yl)-5-pentylbenzene-1,3-diol involves its interaction with various molecular targets. The diol group can form hydrogen bonds with biological macromolecules, while the (3,7-dimethylocta-2,6-dien-1-yl) side chain can interact with hydrophobic regions of proteins or cell membranes. These interactions can modulate signaling pathways and cellular processes, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

CBG belongs to a family of alkylresorcinol-derived cannabinoids. Structural analogs differ in alkyl chain length, terpenoid substituents, or hydroxylation patterns, which critically influence their bioactivity and receptor interactions. Below is a detailed comparison:

Structural Analogs with Variable Alkyl Chains

Key Findings :

- Alkyl Chain Length and Bioactivity : Longer alkyl chains (e.g., 3e with C₁₁) enhance antibacterial efficacy, likely due to increased lipophilicity and membrane disruption . In contrast, CBG’s pentyl chain balances receptor-mediated anti-inflammatory effects and moderate lipophilicity .

- Synthetic Derivatives : CBGV and CBGB, with shorter alkyl chains, show reduced receptor affinity compared to CBG, suggesting alkyl length is critical for PPARγ/TRPV1 activation .

Comparison with Major Cannabinoids

Mechanistic Insights :

- CBG’s PPARγ activation distinguishes it from CBD, which primarily targets serotonin and vanilloid receptors .

Pharmacokinetic and Stability Considerations

CBG’s E-configured geranyl group enhances oxidative stability compared to analogs with shorter terpenoid chains . However, its bioavailability is lower than CBD due to rapid hepatic metabolism .

Biologische Aktivität

(E)-2-(3,7-dimethylocta-2,6-dien-1-yl)-5-pentylbenzene-1,3-diol is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its interactions with various biological systems, toxicity profiles, and potential therapeutic applications.

- Molecular Formula : C₁₇H₂₄O₂

- Molecular Weight : 260.376 g/mol

- CAS Number : 79233-10-6

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its pharmacological effects. Key areas of interest include:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems.

- Receptor Binding : It has been shown to bind to several receptors, indicating potential roles in modulating physiological responses.

- Toxicity Profiles : Assessment of toxicity reveals varying degrees of safety across different biological models.

Antioxidant Properties

Research indicates that this compound demonstrates strong antioxidative capabilities. For instance, a study highlighted its ability to scavenge free radicals effectively, which is critical in preventing cellular damage associated with various diseases.

| Study | Method | Findings |

|---|---|---|

| DPPH Assay | Significant reduction in DPPH radical concentration | |

| ABTS Assay | High scavenging activity observed |

Receptor Interactions

The compound's interaction with various receptors has been documented:

- Estrogen Receptor Binding : Positive binding affinity indicates potential implications in hormone-related therapies.

- Androgen Receptor Binding : Suggests possible applications in conditions influenced by androgen levels.

| Receptor Type | Binding Affinity (%) |

|---|---|

| Estrogen Receptor | 69.71% |

| Androgen Receptor | 63.51% |

| Thyroid Receptor | 57.61% |

| Glucocorticoid Receptor | 60.78% |

Toxicity Profiles

Toxicity assessments reveal that the compound exhibits moderate toxicity levels across different biological systems:

| Toxicity Type | Level (%) |

|---|---|

| Acute Oral Toxicity | 60.35% |

| Nephrotoxicity | 61.52% |

| Mitochondrial Toxicity | 62.50% |

These findings suggest that while the compound has beneficial biological activities, caution is warranted regarding its safety profile.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Case Study on Inflammation : A study involving animal models demonstrated that administration of the compound significantly reduced markers of inflammation in tissues subjected to oxidative stress.

- Case Study on Hormonal Regulation : Another investigation revealed that the compound influenced estrogen levels positively in vitro, suggesting a role in managing hormonal imbalances.

Q & A

Q. What are the established synthetic routes for CBG, and how can reaction conditions be optimized to improve yield?

CBG is synthesized via electrophilic aromatic substitution (EAS) using geraniol and orcinol derivatives. A typical protocol involves BF₃·OEt₂ catalysis in acetonitrile under nitrogen, followed by 48-hour stirring and purification via silica gel chromatography with petroleum ether/EtOAc gradients . Optimizing stoichiometry (e.g., geraniol-to-orcinol ratio) and reaction time can mitigate byproducts like di-geranylated isomers. Yields range from 6–27% depending on substituent positioning, with unreacted orcinol often recovered (up to 3.38 g) .

Q. Which spectroscopic techniques are critical for confirming CBG’s structure and purity?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are essential. ¹H and ¹³C NMR confirm the (E)-stereochemistry of the geranyl chain and phenolic substitution patterns (e.g., δ 5.3–5.4 ppm for olefinic protons) . HRMS validates molecular weight (C₂₁H₃₂O₂; [M–H]⁻ calculated m/z 315.233), while COSY, HSQC, and HMBC NMR experiments resolve connectivity .

Q. What are the primary pharmacological targets of CBG, and how does its receptor affinity compare to other cannabinoids?

CBG exhibits partial agonism/antagonism at CB1 receptors (lower affinity than THC) and modulates CB2 receptors. It also activates TRPV1, 5-HT1A, and PPARγ, contributing to anti-inflammatory effects (e.g., IL-6 and TNF-α suppression in HEK293 cells) . Unlike THC, CBG lacks psychotropic activity due to weak CB1 binding .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length, esterification) influence CBG’s bioactivity?

Alkyl chain elongation (e.g., pentyl to nonyl/undecyl) enhances lipophilicity, affecting membrane permeability and antifungal efficacy against Botrytis cinerea . Esterification (e.g., diacetate derivatives) improves stability but may reduce receptor binding. For example, acetylation of geranylphenols retains anti-inflammatory activity but alters pharmacokinetics .

Q. What methodological challenges arise in quantifying CBG in complex matrices, and how can HPLC-HRMS address them?

Matrix interference (e.g., plant lipids) complicates quantification. HPLC-HRMS with electrospray ionization (ESI) in negative mode achieves ppb-level sensitivity. Key parameters include:

- Column: C18 (2.1 × 100 mm, 1.7 µm).

- Mobile phase: 0.1% formic acid in water/acetonitrile gradient.

- Mass accuracy: <5 ppm .

Q. How do contradictory findings on CBG’s receptor modulation (e.g., CB1 partial agonism vs. antagonism) inform experimental design?

Discrepancies arise from assay conditions (e.g., cell type, concentration). To resolve this, use:

Q. What strategies mitigate di-geranylated byproducts during synthesis?

Byproducts like 2,4-bis-geranylorcinol form due to excess geraniol or prolonged reaction times. Mitigation strategies:

- Stoichiometric control : Limit geraniol to 1.1 equivalents.

- Catalyst optimization : Substitute BF₃·OEt₂ with milder acids (e.g., pTSA) .

- Chromatographic separation : Use preparative HPLC with polar columns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.